Hydrolytic Stability of the Benzyl Ether Linkage vs. Benzyl Ester Linkage in Side-Chain-Modified Dipeptides
In a direct head-to-head Caco-2 monolayer study, the benzyl-ether-protected dipeptide d-Ser(Bzl)-Ala—constructed from the O-benzyl-D-serine moiety present in the target compound—exhibited markedly superior hydrolytic stability compared to benzyl-ester-protected analogs. The half-life (t₁/₂) of d-Ser(Bzl)-Ala exceeded 96 hours at both pH 6.0 and pH 7.4, whereas d-Asp(OBzl)-Ala (benzyl ester linkage) showed t₁/₂ values of only 26.1 hours (pH 6.0) and 7.8 hours (pH 7.4) [1]. This represents a >3.7-fold stability advantage at pH 6.0 and a >12.3-fold advantage at pH 7.4. d-Glu(OBzl)-Ala showed intermediate stability (t₁/₂ >96 h at pH 6.0 but only 2.1 h at pH 7.4), confirming that the ether linkage confers pH-independent robustness absent in ester-linked analogs.
| Evidence Dimension | Hydrolytic half-life (t₁/₂) at pH 6.0 and 7.4 |
|---|---|
| Target Compound Data | d-Ser(Bzl)-Ala: t₁/₂ >96 h (pH 6.0), t₁/₂ >96 h (pH 7.4) |
| Comparator Or Baseline | d-Asp(OBzl)-Ala: t₁/₂ = 26.1 h (pH 6.0), t₁/₂ = 7.8 h (pH 7.4); d-Glu(OBzl)-Ala: t₁/₂ >96 h (pH 6.0), t₁/₂ = 2.1 h (pH 7.4) |
| Quantified Difference | >3.7-fold (pH 6.0) and >12.3-fold (pH 7.4) longer half-life for benzyl ether vs. benzyl ester linkage |
| Conditions | Filter-grown Caco-2 cell monolayers; dipeptide stability measured by benzyl alcohol release; pH 6.0 (apical) and pH 7.4 (basolateral) |
Why This Matters
For procurement decisions in prodrug or peptide-drug conjugate programs, the >12-fold stability advantage of the benzyl ether at physiological pH means intermediates built from this compound resist premature hydrolysis during synthesis, purification, and in vitro assay, reducing material loss and data variability.
- [1] Taub, M.E., Larsen, B., Steffansen, B. and Frokjaer, S. (1998) 'Oligopeptide transporter mediated uptake and transport of d-Asp(OBzl)-Ala, d-Glu(OBzl)-Ala, and d-Ser(Bzl)-Ala in filter-grown Caco-2 monolayers', International Journal of Pharmaceutics, 174(1-2), pp. 107-114. View Source
